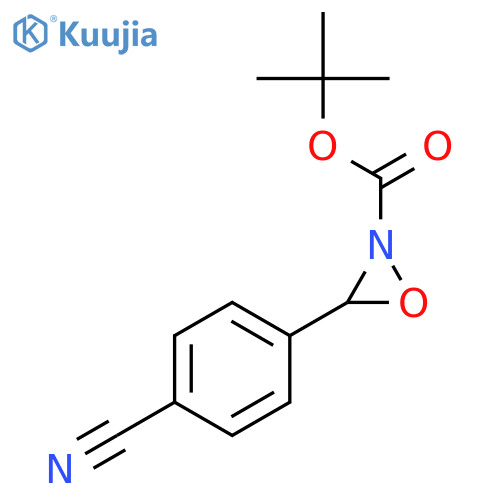

Cas no 158807-35-3 (2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester)

158807-35-3 structure

商品名:2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester 化学的及び物理的性質

名前と識別子

-

- 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester

- tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate

- 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-diMethylethyl ester

- DB-110265

- MFCD00800493

- 3-(4-cyano-phenyl)oxaziridine-2-carboxylic acid tert-butyl ester

- N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE

- ACXPNVRTMHEHMQ-UHFFFAOYSA-N

- 158807-35-3

- 150884-56-3

- (2R,3S)-rel-2-Oxaziridinecarboxylic acid-3-(4-cyanophenyl)-1,1-dimethylethyl ester

- tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate

- 3-(4-cyanophenyl)oxaziridine-2-carboxylic acid tert-butyl ester

- 3-(4-cyanophenyl)-2-oxaziridinecarboxylic acid 1,1-dimethylethyl ester

- 4-(2-Boc-1,2-oxaziridin-3-yl)benzonitrile

- DTXSID70369338

- CS-0110153

- G83427

- A937535

- DTXSID301184200

- N-(tert-butoxycarbonyl)-3-(4-cyanophenyl)-oxaziridine

- 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate

- DB-008966

- SCHEMBL867555

- 3-(4-cyano-phenyl)-oxaziridine-2-carboxylic acid tert-butyl ester

- SY269058

-

- MDL: MFCD00800493

- インチ: InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3

- InChIKey: ACXPNVRTMHEHMQ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C(C2=CC=C(C=C2)C#N)O1

計算された属性

- せいみつぶんしりょう: 246.10052

- どういたいしつりょう: 246.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 65.6Ų

じっけんとくせい

- PSA: 65.63

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM535607-1g |

tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate |

158807-35-3 | 95%+ | 1g |

$1667 | 2023-03-07 |

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester 関連文献

-

Ilker Avan,C. Dennis Hall,Alan R. Katritzky Chem. Soc. Rev. 2014 43 3575

-

2. Recent developments in solid-phase organic synthesisRichard C. D. Brown J. Chem. Soc. Perkin Trans. 1 1998 3293

158807-35-3 (2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬